Benocyclidine
Description
Properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSVXQJPSWZXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042581 | |
| Record name | Benocyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112726-66-6 | |
| Record name | BTCP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112726-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benocyclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENOCYCLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class. The primary target of this compound is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
This compound acts as a potent and selective dopamine reuptake inhibitor (DRI) . By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine receptor activation. Unlike related compounds like phencyclidine and ketamine, this compound is a pure DRI with negligible affinity for the NMDA receptor.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting the reuptake of dopamine, this compound enhances dopaminergic signaling. This can lead to various downstream effects, depending on the specific dopaminergic pathways and regions of the brain involved.
Pharmacokinetics
As a dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the brain where it can exert its effects.
Result of Action
The primary result of this compound’s action is an increase in dopaminergic signaling. This can lead to psychostimulant effects, as dopamine is a key neurotransmitter involved in reward and motivation. It’s important to note that this compound lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects, which distinguishes it from other related compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the user’s health status, genetic factors affecting dopamine metabolism, and more.
Biochemical Analysis
Biochemical Properties
Benocyclidine acts as a potent and selective dopamine reuptake inhibitor. It has negligible affinity for the NMDA receptor-linked phencyclidine receptor. The nature of these interactions involves the inhibition of dopamine reuptake, which increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a dopamine reuptake inhibitor. By inhibiting the reuptake of dopamine, this compound can influence cell signaling pathways related to dopamine neurotransmission. This can have various effects on cellular metabolism and gene expression, particularly in neurons.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.
Temporal Effects in Laboratory Settings
As a dopamine reuptake inhibitor, its effects on cellular function are likely to be immediate and persist as long as the drug is present.
Dosage Effects in Animal Models
As a potent dopamine reuptake inhibitor, it is likely that its effects would be dose-dependent, with higher doses leading to greater increases in synaptic dopamine levels.
Metabolic Pathways
As a dopamine reuptake inhibitor, it is likely to interact with enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Transport and Distribution
As a lipophilic compound, it is likely to readily cross cell membranes and distribute throughout the body.
Biological Activity
Benocyclidine, a compound belonging to the class of arylcyclohexylamines, is known for its unique pharmacological properties, particularly as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is structurally related to phencyclidine (PCP) and exhibits similar NMDA receptor antagonistic properties. The compound's chemical structure allows it to interact with various neurotransmitter systems, primarily affecting glutamate pathways. By inhibiting NMDA receptor activity, this compound can modulate excitatory neurotransmission, which is implicated in several neuropsychiatric disorders.
Pharmacological Profile
This compound has been studied for its potential therapeutic applications in various conditions:
- Antidepressant Effects : Research indicates that NMDA antagonists like this compound may have rapid antidepressant effects in treatment-resistant depression. Studies have shown that acute administration can lead to significant mood improvements within hours.
- Analgesic Properties : Due to its NMDA receptor antagonism, this compound has been explored for its analgesic effects in chronic pain models. It may reduce pain perception and improve overall pain management strategies.
- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotection against excitotoxicity associated with neurodegenerative diseases by mitigating excessive glutamate activity.
Table 1: Summary of Biological Activities of this compound
Case Study Overview
- Case Study on Depression : A clinical trial involving patients with treatment-resistant depression demonstrated that a single dose of this compound led to rapid improvement in depressive symptoms compared to placebo. The study highlighted significant changes in mood ratings within 24 hours post-administration.
- Chronic Pain Management Study : In a randomized controlled trial assessing the efficacy of this compound for chronic pain relief, participants reported a notable decrease in pain levels after treatment compared to baseline measurements. The results suggested that this compound could be a viable option for patients who do not respond well to conventional analgesics.
- Neuroprotection in Neurodegeneration : A preclinical study examined the effects of this compound on neuronal survival in models of Alzheimer's disease. The findings indicated that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function assessments compared to untreated controls.
Comparison with Similar Compounds
Structural Analogues
BTCP belongs to the arylcyclohexylamine class, sharing a cyclohexylpiperidine scaffold with PCP, ketamine, tenocyclidine, and dizocilpine (MK-801). Key structural differences include:
Table 1: Structural and Receptor Affinity Profiles
Pharmacological Mechanisms
- BTCP: Selective DRI with negligible NMDA receptor interaction, avoiding dissociative or hallucinogenic effects .
- PCP/Ketamine: Non-competitive NMDA receptor antagonists, inducing analgesia, dissociation, and cognitive impairment .
- Tenocyclidine/Rolicyclidine: NMDA antagonists with additional monoamine reuptake inhibition, bridging dissociative and stimulant effects .
Preparation Methods
Oxone®-Mediated Cyclization
Oxone® (potassium peroxymonosulfate) enables the synthesis of 3-halobenzo[b]thiophenes via oxidative cyclization. For instance, reacting 2-alkynylthioanisoles with sodium halides (NaX, X = Cl, Br, I) in the presence of Oxone® generates 3-halogenated products (Scheme 6).
Example :
Trichloroisocyanuric Acid (TCCA)-Promoted Selenocyclization
TCCA facilitates the synthesis of 3-selanylbenzo[b]thiophenes using diaryl diselenides. This method is notable for its green solvent (ethanol) and broad substrate scope (Scheme 15):
Reaction Parameters :
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Electrophile: PhSeCl (generated in situ from Ph₂Se₂ and TCCA)
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Substrate: 2-(Alkynyl)thioanisole
Radical-Mediated Pathways
Et4NBr-Catalyzed Radical Cyclization
A radical cascade reaction between diaryl disulfides and alkynyl esters produces polysubstituted benzo[b]thiophenes. Tetraethylammonium bromide (Et4NBr) acts as a catalyst, with K₂S₂O₈ as the oxidant (Scheme 22):
Mechanism :
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Radical Initiation : Et4NBr generates bromine radicals, abstracting hydrogen from disulfides.
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Cyclization : Thiyl radicals add to alkynes, followed by intramolecular cyclization and aromatization.
Representative Yield :
Air-Promoted Annulation
Thiophenols and electron-deficient alkynes undergo aerobic radical annulation to form benzo[b]thiophenes without catalysts (Scheme 29):
Conditions :
-
Solvent: Dioxane, 80°C, open air
-
Substrate Scope: Tolerates halogens, esters, and nitriles
Catalytic and Photochemical Methods
B(C₆F₅)₃-Catalyzed Hydrosilylation
Boron-catalyzed hydrosilylation of 2-alkynylthioanisoles with Ph₂SiH₂ yields 3-silylbenzo[b]thiophenes (Scheme 19–20):
Highlights :
Blue-Light-Photocatalyzed Phosphorylation
Visible-light-driven phosphorylation of 2-alkynylthioanisoles with H-phosphonates affords 3-phosphorylated derivatives (Scheme 39):
Conditions :
Integration into this compound Synthesis
While this compound’s exact preparation is undisclosed, the above methods provide a roadmap:
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Core Construction : Use Oxone®-mediated cyclization to synthesize 3-iodobenzo[b]thiophene.
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Functionalization : Employ Suzuki coupling to attach a cyclohexylamine group to the iodine site.
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Optimization : Apply silica gel-assisted cyclization (Scheme 21) for high-purity intermediates.
Hypothetical Reaction Sequence :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
